molecular formula C8H8BrNO2 B1286995 1-Bromo-2,3-dimethyl-5-nitrobenzene CAS No. 22162-22-7

1-Bromo-2,3-dimethyl-5-nitrobenzene

Cat. No.: B1286995
CAS No.: 22162-22-7
M. Wt: 230.06 g/mol
InChI Key: DJPUAFNNWHOYMH-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2,3-dimethyl-5-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, in this case, the bromine atom . The result is a substituted benzene ring, which can undergo further reactions .

Pharmacokinetics

The compound’s logP values indicate its lipophilicity, which can impact its bioavailability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substituted benzene ring can then participate in further chemical reactions, depending on the conditions and the presence of other reactants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of other reactants can affect the rate and outcome of the electrophilic aromatic substitution . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals .

Preparation Methods

1-Bromo-2,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,2-dimethyl-4-nitrobenzene using bromine and aluminum chloride as a catalyst . The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then gradually warmed to 40°C over 48 hours . The resulting product is purified through column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

1-Bromo-2,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include bromine, aluminum chloride, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3-dimethyl-5-nitrobenzene is utilized in various scientific research applications:

Comparison with Similar Compounds

1-Bromo-2,3-dimethyl-5-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-2,3-dimethyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPUAFNNWHOYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293509
Record name 1-Bromo-2,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-22-7
Record name 1-Bromo-2,3-dimethyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22162-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,3-dimethyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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